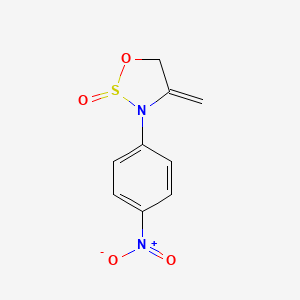
4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one is a heterocyclic compound that features a unique structure combining a nitrophenyl group with an oxathiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one typically involves the reaction of 4-nitrobenzaldehyde with thiourea in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride
Substitution: Sodium methoxide or other nucleophiles
Major Products:
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a crucial role in binding to these targets, while the oxathiazolidinone ring could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- 4-Methylidene-3-(4-chlorophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one
- 4-Methylidene-3-(4-methylphenyl)-1,2lambda~4~,3-oxathiazolidin-2-one
- 4-Methylidene-3-(4-fluorophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one
Comparison: Compared to its analogs, 4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
60839-90-9 |
|---|---|
Molecular Formula |
C9H8N2O4S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
4-methylidene-3-(4-nitrophenyl)oxathiazolidine 2-oxide |
InChI |
InChI=1S/C9H8N2O4S/c1-7-6-15-16(14)10(7)8-2-4-9(5-3-8)11(12)13/h2-5H,1,6H2 |
InChI Key |
LZOXOJMTMCWRBV-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COS(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















